molecular formula C16H10FN3O3 B3301124 6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 90679-48-4

6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B3301124
CAS No.: 90679-48-4
M. Wt: 311.27 g/mol
InChI Key: CEUDXXPJKVQIMG-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the naphthyridine class, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the vinyl group to a carboxylic acid derivative.

  • Reduction: : Reduction of the naphthyridine ring system.

  • Substitution: : Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of reduced naphthyridine derivatives.

  • Substitution: : Formation of substituted naphthyridine derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared to other naphthyridine derivatives, such as Moxifloxacin hydrochloride. While both compounds share structural similarities, 6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has unique properties that distinguish it from other compounds in its class.

List of Similar Compounds

  • Moxifloxacin hydrochloride

  • Other naphthyridine derivatives

Properties

IUPAC Name

1-ethenyl-6-fluoro-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3/c1-2-20-8-11(16(22)23)14(21)10-7-12(17)13(19-15(10)20)9-3-5-18-6-4-9/h2-8H,1H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUDXXPJKVQIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C(=O)C2=CC(=C(N=C21)C3=CC=NC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 1-(2-chloroethyl)-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylate was suspended in 1N sodium hydroxide and the suspension was heated at 70° C. for 4 hours. The precipitate was collected by filtration, and dissolved in water. Then the pH of the solution was adjusted to about 6 with acetic acid. The resulting solid was collected and recrystallized from ethanol to give 6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid (Compound 2) (0.22 g, m.p. 254°-257° C.).
Name
Ethyl 1-(2-chloroethyl)-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 4
6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

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